![molecular formula C29H30ClN3O2 B14692219 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride CAS No. 32467-99-5](/img/structure/B14692219.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with a phenyl group and a diazenylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and diazenylphenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the diazenyl group to an amine.
Substitution: This reaction can replace one functional group with another, allowing for further modifications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could produce an amine.
科学的研究の応用
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: As a probe for investigating biological pathways and interactions.
Medicine: As a potential therapeutic agent, particularly in the treatment of neurological disorders due to its bicyclic structure.
Industry: As a precursor for the synthesis of other complex molecules with industrial applications.
作用機序
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. The phenyl and diazenylphenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrobromide
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity, distinguishing it from similar compounds.
特性
CAS番号 |
32467-99-5 |
|---|---|
分子式 |
C29H30ClN3O2 |
分子量 |
488.0 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C29H29N3O2.ClH/c1-32-25-15-16-26(32)20-27(19-25)34-29(33)28(17-21-9-4-2-5-10-21)22-11-8-14-24(18-22)31-30-23-12-6-3-7-13-23;/h2-14,17-18,25-27H,15-16,19-20H2,1H3;1H/b28-17-,31-30?; |
InChIキー |
BJRXBOZHHCCUGA-RJZSDCQKSA-N |
異性体SMILES |
CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=CC=C3)/C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


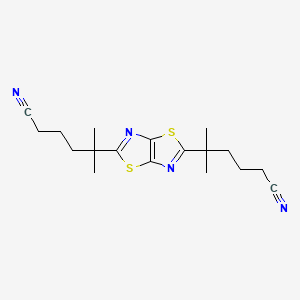


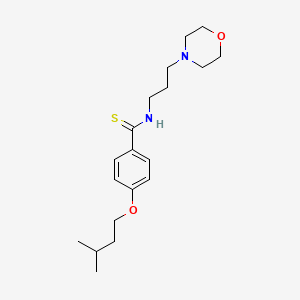
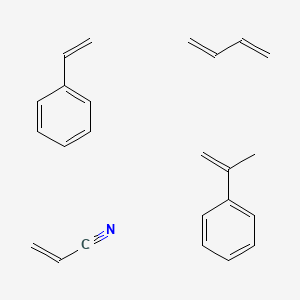
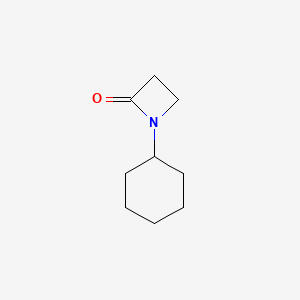



![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
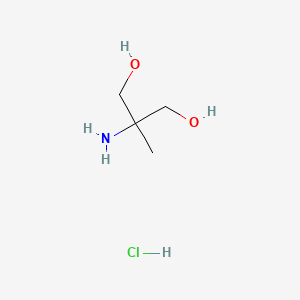
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
